(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 380430-55-7 . It is a solid at room temperature . The molecular weight of this compound is 231.44 .
Physical And Chemical Properties Analysis
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 231.44 .Scientific Research Applications
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Synthesis of Quinolines Derivatives
- Field : Organic Chemistry
- Application Summary : “(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a key intermediate for the synthesis of quinolines derivatives .
- Methods of Application : The synthesis involves a sequence of borylation, oxidation, nitration, esterification, and hydrogenation .
- Results : This compound is used in the preparation of a wide variety of natural products and biologically active compounds, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .
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Palladium-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
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Copper-Mediated Ligandless Aerobic Fluoroalkylation
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
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One-Pot Ipso-Nitration
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for one-pot ipso-nitration of arylboronic acids .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
Safety And Hazards
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is considered hazardous. It may cause skin and eye irritation . Safety precautions include washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
properties
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372253 | |
Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
774530-27-7 | |
Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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